molecular formula C28H32O17 B13398869 Isorhamnetin 3-gentiobioside

Isorhamnetin 3-gentiobioside

Cat. No.: B13398869
M. Wt: 640.5 g/mol
InChI Key: GPZLFWVUSQREQH-UHFFFAOYSA-N
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Description

Astragaloside is a group of saponins extracted from the roots of the traditional Chinese medicinal herb Astragalus membranaceus. The most studied and biologically active form is astragaloside IV. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Astragaloside IV can be synthesized through various methods, including enzymatic hydrolysis and chemical synthesis. One common method involves the hydrolysis of cycloastragenol, a precursor compound, using acid or enzymatic hydrolysis . Another method involves the oxidative transformation of astragaloside IV to its carboxylic acid derivative using 2,2,6,6-tetramethylpiperidine-1-oxyl free radical (TEMPO)-mediated oxidation .

Industrial Production Methods

Industrial production of astragaloside IV typically involves extraction from the roots of Astragalus membranaceus using solvents like methanol, ethanol, and dimethyl sulfoxide. Techniques such as microwave-assisted, enzymatic, aqueous, ultrasonic, and reflux extraction are commonly used .

Comparison with Similar Compounds

Astragaloside IV is compared with other similar compounds such as astragaloside I, II, and III. While all these compounds share a similar tetracyclic triterpenoid saponin structure, astragaloside IV is the most biologically active and widely studied . Its unique properties include higher potency and a broader range of pharmacological effects.

List of Similar Compounds

  • Astragaloside I
  • Astragaloside II
  • Astragaloside III

Astragaloside IV stands out due to its superior bioavailability and efficacy in various therapeutic applications .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZLFWVUSQREQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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